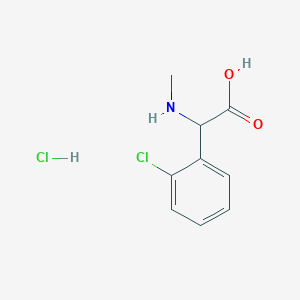

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

Description

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is a halogenated aromatic compound featuring a chlorophenyl group, a methylamino substituent, and a carboxylic acid moiety. Its molecular formula is C₉H₁₁Cl₂NO₂, with an approximate molecular weight of 236.10 g/mol (parent acid: 199.45 g/mol + HCl: 36.46 g/mol). This compound is structurally related to several pharmacologically active agents, including intermediates in antihistamines and anticoagulants (e.g., clopidogrel analogs) .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFUONGRIQTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Flow Chemistry-Based Synthesis

Recent advances in flow chemistry have facilitated multistep synthesis of complex organic molecules, including derivatives of amino acids. According to a 2015 review, the synthesis involves:

Ester Hydrolysis : Ester intermediates are hydrolyzed using aqueous KOH in a flow reactor at elevated temperatures (~140°C) with a residence time of approximately 14 minutes, yielding the free acid with high efficiency (~90%).

Acid Activation and Amide Formation : The acid is activated as an acyl chloride using triphosgene, a safer alternative to phosgene, in the presence of a base such as DIPEA. The process occurs in a continuous flow setup with inline monitoring via Flow-IR spectroscopy, ensuring safety and precision in handling toxic gases like phosgene derivatives.

-

- Temperature: 25°C to 140°C

- Solvents: Tetrahydrofuran (THF), toluene, or water

- Reagents: Triphosgene, protected amino alcohols

This method emphasizes safety, scalability, and environmental considerations, making it suitable for industrial applications.

Resolution of Racemic Mixtures

Several patents describe resolution strategies to obtain enantiomerically pure methylamino(2-chlorophenyl)acetic acid derivatives, which are precursors to the target compound:

Chiral Resolution Using Tartaric Acid :

- Racemic methyl alpha-amino(2-chlorophenyl) acetate reacts with (+)-tartaric acid in solvents like acetonitrile and methanol at around 60°C.

- The diastereomeric salts formed are separated by filtration, followed by washing and drying, yielding enantiomerically enriched intermediates with yields up to 71.98%.

Asymmetric Synthesis via Chiral Catalysts :

- Enantioselective reactions involve complexation with chiral auxiliaries or catalysts, with reaction parameters optimized at low temperatures (0°C to 15°C) to maximize enantiomeric excess.

- The process involves initial formation of chiral salts, followed by hydrolysis and isolation of the desired enantiomer.

-

- Solvents: Acetonitrile, methanol, water

- pH: Adjusted to 6.9–7.1

- Temperature: 0°C to 60°C

- Reagents: Tartaric acid, inorganic bases (NaOH, KOH), organic bases (methylamine, triethylamine)

The resolution process is advantageous for producing high-purity intermediates necessary for subsequent synthesis steps.

Synthesis from 2-Chlorobenzaldehyde and Cyanide

A classical route involves the Strecker synthesis pathway:

Step 1: Formation of 2-Chlorophenylglycine :

Step 2: Conversion to Methyl Ester and Subsequent Resolution :

- The amino acid is esterified and then resolved via chiral acids to obtain enantiomerically pure methyl amino derivatives.

- These intermediates are then converted to the target compound through amidation or acylation reactions.

Step 3: Final Acidification :

Preparation of Derivatives and Final Compound

-

- The acid chloride intermediate, generated via reaction with triphosgene or thionyl chloride, reacts with methylamine or methylamino derivatives to form the methylaminoacetic acid derivative.

- The hydrochloride salt is obtained by treatment with hydrochloric acid in an aqueous medium, followed by crystallization.

Purification and Characterization :

- Crystallization, chromatography, and spectroscopic techniques (NMR, IR, GLC) are employed to ensure purity and stereochemical integrity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Flow Hydrolysis & Acylation | Ester, THF, triphosgene, DIPEA | 25–140°C, flow reactor | ~90% | Scalable, safe handling of toxic gases |

| Chiral Resolution | Racemic ester, tartaric acid | 60°C, acetonitrile/methanol | 45–72% | High enantiomeric purity |

| Strecker Synthesis | 2-Chlorobenzaldehyde, NH4HCO3, NaCN | 65–120°C | 58% | Classical route, high yield intermediates |

| Acid Chloride & Amidation | Acid, triphosgene, methylamine | Reflux, room temperature | Variable | Final step for hydrochloride salt |

Notes and Considerations

- Safety : Handling of acyl chlorides, phosgene derivatives, and cyanide compounds requires strict safety protocols, including fume hoods and protective equipment.

- Environmental Impact : Flow chemistry reduces waste and exposure, aligning with green chemistry principles.

- Enantioselectivity : Resolution and asymmetric synthesis are crucial for obtaining pharmacologically active enantiomers with high purity.

- Scale-Up : Continuous flow methods are preferable for large-scale production due to efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10ClN·HCl

- Molecular Weight : 236.1 g/mol

- Appearance : White to off-white powder

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various applications.

Research indicates that 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride exhibits notable biological activity, particularly in neuropharmacology. Its structure is related to psychoactive compounds, especially ketamine, which has garnered attention for its anesthetic and potential antidepressant effects.

Neuropharmacology

- Potential Antidepressant Effects : Studies suggest that compounds like 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride could offer rapid antidepressant effects similar to ketamine by modulating glutamate signaling pathways.

Pain Management

- Analgesic Properties : The compound's structural similarity to known analgesics positions it as a candidate for further exploration in pain relief therapies .

Synthesis of Derivatives

- Chemical Synthesis : The compound serves as a precursor for synthesizing various derivatives with modified pharmacological profiles. This includes modifications aimed at enhancing efficacy or reducing side effects associated with existing drugs .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant properties | Demonstrated rapid mood improvement in animal models similar to ketamine effects. |

| Study B | Pain relief | Showed significant reduction in pain response in preclinical trials, indicating potential for clinical application. |

| Study C | Synthesis of derivatives | Developed several analogs with varying activity profiles, some exhibiting enhanced potency compared to the parent compound. |

Notable Research Insights

- A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its psychoactive effects .

- Another research effort focused on optimizing synthesis routes to improve yield and purity, which is crucial for developing pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

Structural Modifications and Implications

Bromine () and fluorine () substitutions further modulate electronic effects and metabolic stability.

Amino Group Variations: Dimethylamino () versus methylamino (Target): The dimethylamino group enhances basicity, which may alter receptor binding or solubility in physiological environments.

Ester vs. Hydrolysis to the carboxylic acid (Target) could enhance solubility for systemic action.

Heterocyclic Additions: The thiophene-ethylamino group in clopidogrel analogs () introduces a heterocyclic ring, significantly expanding pharmacological applications (e.g., anticoagulant activity) .

Physicochemical and Pharmacological Trends

- Lipophilicity : Chlorine and bromine substituents (Target, ) increase logP values, favoring blood-brain barrier penetration or prolonged half-lives.

- Solubility: Carboxylic acid derivatives (Target) exhibit higher aqueous solubility than esterified analogs (), critical for intravenous formulations.

- Metabolic Stability : Fluorine () and methoxy groups () may reduce oxidative metabolism, prolonging therapeutic effects.

Biological Activity

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, commonly referred to as chlorophenyl-methylamino acetic acid , is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H10ClN1O2

- Molecular Weight : 201.64 g/mol

The presence of the chlorophenyl group is notable for its influence on the compound's pharmacokinetics and pharmacodynamics.

Research indicates that 2-(2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. It is hypothesized to act as an agonist or antagonist at specific receptor sites, influencing mood and behavior. Preliminary studies have shown that the compound exhibits selectivity towards the 5-HT receptor family, particularly 5-HT_2C receptors, which are implicated in mood regulation and anxiety disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a key mechanism through which these effects are mediated .

- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

- Analgesic Activity : There is evidence supporting its use in pain management, potentially through interactions with pain pathways in the central nervous system.

Research Findings and Case Studies

Several studies have explored the biological activity of chlorophenyl-methylamino acetic acid derivatives:

-

Serotonin Receptor Binding Studies :

- A study demonstrated that certain derivatives exhibit high affinity for 5-HT_2C receptors, with some compounds showing an EC50 value as low as 23 nM, indicating potent biological activity .

- Comparative analysis revealed that modifications to the phenyl ring significantly affect binding affinity and selectivity.

-

Animal Model Studies :

- In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This supports its potential as an antidepressant agent .

- Another study highlighted its analgesic properties in models of neuropathic pain, suggesting a dual mechanism involving both serotonin and norepinephrine pathways.

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer:

- Synthesis Protocol : A two-step approach is common:

- Esterification : React 2-(2-chlorophenyl)glycine derivatives with methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by esterification (see for analogous procedures) .

- Hydrolysis : Convert the ester intermediate to the carboxylic acid using HCl, yielding the hydrochloride salt.

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and HPLC to confirm intermediate purity .

- Key Parameters : Optimize reaction time (24–48 hours) and temperature (room temperature to 60°C) to minimize by-products like dimerized impurities .

Q. Q2. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR/FTIR : Confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.6 ppm in H NMR) and the methylamino-acetic acid backbone (C=O stretch at ~1700 cm⁻¹ in FTIR) .

- XRD : Resolve crystallographic data to verify stereochemistry, particularly if chiral centers are present (e.g., (R)- or (S)-enantiomers) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials or oxidation by-products) .

Advanced Research Questions

Q. Q3. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral resolution?

Methodological Answer:

- Chiral Synthesis : Use enantiomerically pure precursors (e.g., (R)-2-amino-2-(2-chlorophenyl)acetic acid methyl ester hydrochloride) to control stereochemistry .

- Validation Methods :

- Advanced Tip : Combine circular dichroism (CD) spectroscopy with XRD to correlate optical activity with crystal structure .

Q. Q4. What strategies address contradictory analytical data (e.g., NMR vs. HPLC) for this compound?

Methodological Answer:

- Root Cause Analysis :

- Orthogonal Validation : Cross-validate using FTIR (functional groups) and elemental analysis (C, H, N, Cl content) .

Q. Q5. How can researchers design stability studies to assess degradation under varying storage conditions?

Methodological Answer:

- Study Design :

- Storage Recommendations : Store at –20°C in airtight containers with desiccants to prevent hygroscopic degradation .

Mechanistic and Application-Oriented Questions

Q. Q6. What pharmacological or biochemical assays are suitable for studying this compound’s activity?

Methodological Answer:

Q. Q7. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

- In Silico Tools :

- Parameter Optimization : Adjust the methylamino group’s pKa (via Hammett plots) to enhance membrane permeability .

Contradictions and Troubleshooting

Q. Q8. How to resolve discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

- Source Validation : Cross-check data against authoritative databases (e.g., CRC Handbook or USP standards ).

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., identical heating rates in melting point analysis).

- Crystallization Effects : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to assess polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.